3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
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Overview
Description
3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a triazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 3-amino-1,2,4-triazole with isobutyl bromide in the presence of a base can yield the desired triazole intermediate, which can then be coupled with a thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Contains a triazole ring and is used as an antifungal agent.
3-Isobutyl-1-methylxanthine: Contains a similar isobutyl group and is used as a phosphodiesterase inhibitor
Uniqueness
3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H16N4S |
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Molecular Weight |
236.34 g/mol |
IUPAC Name |
3-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]thiophen-2-amine |
InChI |
InChI=1S/C11H16N4S/c1-7(2)6-9-13-11(15(3)14-9)8-4-5-16-10(8)12/h4-5,7H,6,12H2,1-3H3 |
InChI Key |
SPKORHKXCYRDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)C2=C(SC=C2)N)C |
Origin of Product |
United States |
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